Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate
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Overview
Description
Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and an amino group, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorine atom, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate involves its interaction with specific molecular targets. The fluorine atom and amino group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate can be compared with other bicyclic compounds, such as:
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications like boceprevir.
Thienopyrimidine and Thienopyridine Compounds: Investigated for their potential in treating leukemia and other cancers.
The uniqueness of this compound lies in its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO2.C2H2O4/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9;3-1(4)2(5)6/h5-7H,2-4,11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUVFIFBSKRSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2C1CC(C2)N)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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